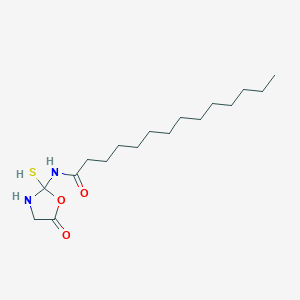
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)tetradecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide is a chemical compound with the molecular formula C19H36N2O3S It is known for its unique structure, which includes an oxazolidinone ring and a long alkyl chain
Méthodes De Préparation
The synthesis of N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide typically involves the reaction of oxazolidinone derivatives with long-chain alkyl amines. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazolidinone ring or the alkyl chain is modified using reagents like alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The oxazolidinone ring is known to interact with bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide can be compared with other oxazolidinone derivatives, such as:
Linezolid: A well-known antibiotic used to treat bacterial infections. While both compounds share the oxazolidinone ring, this compound has a longer alkyl chain, which may confer different biological properties.
Tedizolid: Another antibiotic with a similar structure but different substituents on the oxazolidinone ring. The differences in structure can lead to variations in potency and spectrum of activity.
This compound stands out due to its unique combination of the oxazolidinone ring and the long alkyl chain, which may offer distinct advantages in certain applications.
Propriétés
Numéro CAS |
805323-84-6 |
|---|---|
Formule moléculaire |
C17H32N2O3S |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
N-(5-oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide |
InChI |
InChI=1S/C17H32N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(20)19-17(23)18-14-16(21)22-17/h18,23H,2-14H2,1H3,(H,19,20) |
Clé InChI |
GBBDYXBZPGZAGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NC1(NCC(=O)O1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


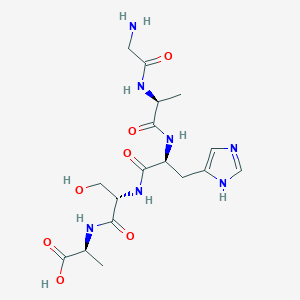

![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14214919.png)
![2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B14214933.png)

![Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]-](/img/structure/B14214943.png)

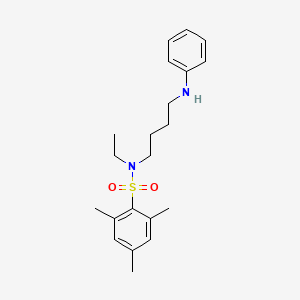
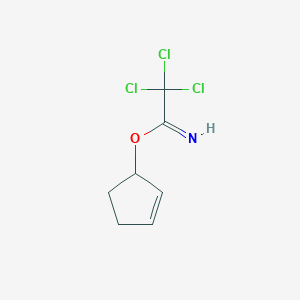
![3-Isoxazolecarboxylic acid,4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]-](/img/structure/B14214961.png)
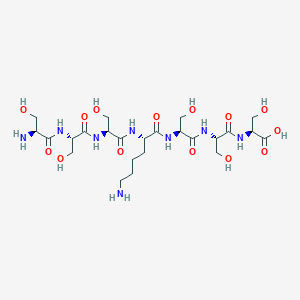
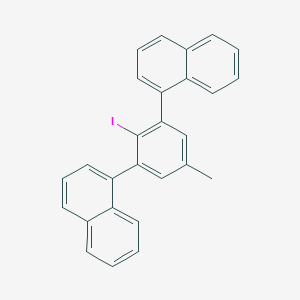
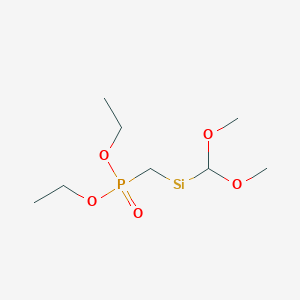
![1-Butyl-7-[(4-methoxyphenyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14214983.png)
